molecular formula C21H27N3O3S B2898163 Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate CAS No. 631856-70-7

Ethyl 4-((2-benzamido-4,5-dimethylthiophen-3-yl)methyl)piperazine-1-carboxylate

Cat. No. B2898163
CAS RN: 631856-70-7
M. Wt: 401.53
InChI Key: YJRKXIICCRGHGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene derivatives, which this compound is a part of, can be synthesized through various methods . One common method is the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Chemistry and Synthesis Applications

  • Reactivity with Secondary Amines : Ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates react with secondary amines to form specific derivatives, including piperazine derivatives (Vasileva et al., 2018).

  • Synthesis of Hybrid Molecules : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei were synthesized from ethyl piperazine-1-carboxylate, showing potential for diverse molecular applications (Başoğlu et al., 2013).

Pharmaceutical and Biological Research

  • Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamides, with a piperazine moiety, were synthesized and showed considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).

  • Inhibitory Activity on Mycobacterium tuberculosis : Piperazine derivatives were found to be effective inhibitors in the context of Mycobacterium tuberculosis DNA GyrB ATPase and supercoiling assays (Reddy et al., 2014).

Material Science and Engineering

  • Hydrogen-Bond Association Studies : The hydrogen-bonding networks of certain piperazine derivatives were analyzed, providing insights into molecular interactions and crystallization behavior (Weatherhead-Kloster et al., 2005).

  • Synthesis of Novel Compounds with Antimicrobial Activities : Various novel compounds, including piperazine derivatives, were synthesized and screened for their antimicrobial activities (Bektaş et al., 2007).

properties

IUPAC Name

ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-4-27-21(26)24-12-10-23(11-13-24)14-18-15(2)16(3)28-20(18)22-19(25)17-8-6-5-7-9-17/h5-9H,4,10-14H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRKXIICCRGHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=C(SC(=C2C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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